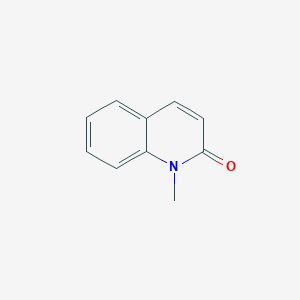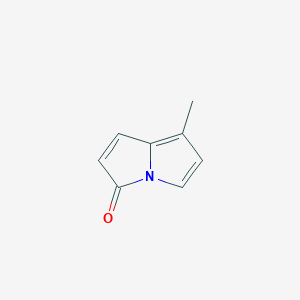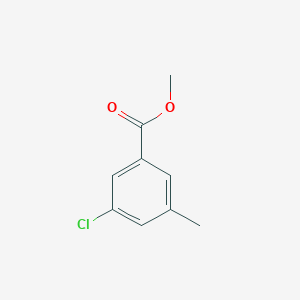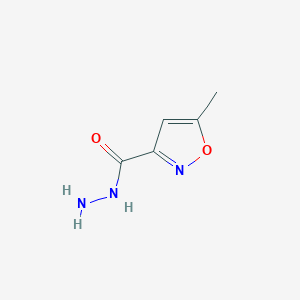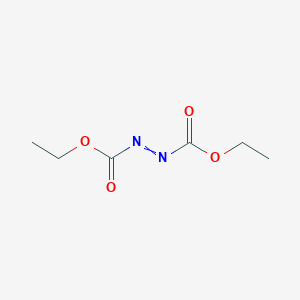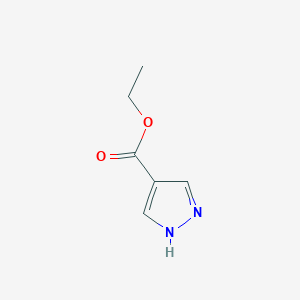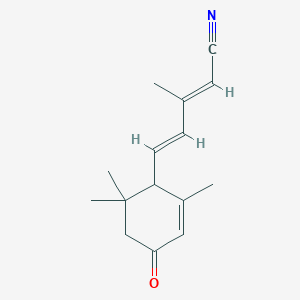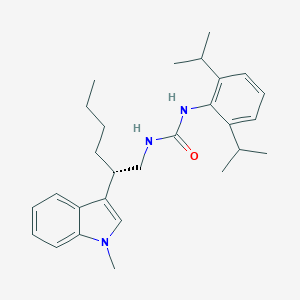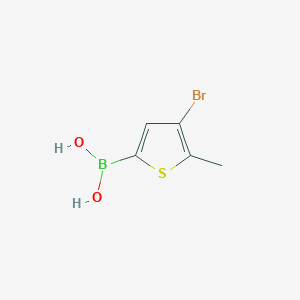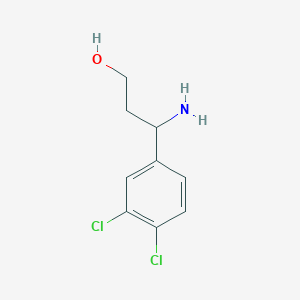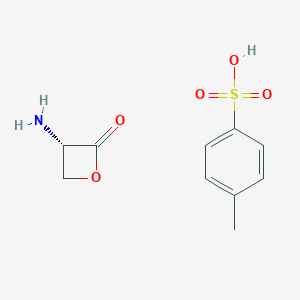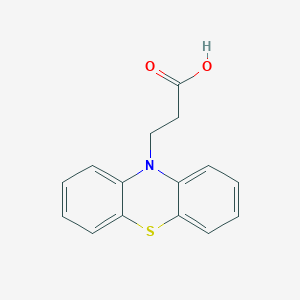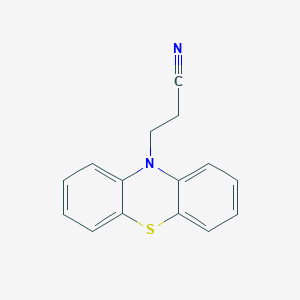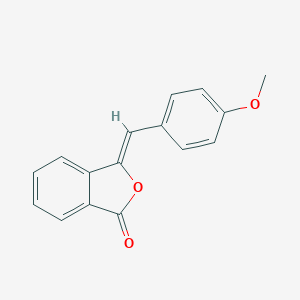
3-((4-Methoxyphenyl)methylene)phthalide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-((4-Methoxyphenyl)methylene)phthalide" involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde. In the first study, metallophthalocyanines with peripheral and axial substitutions were synthesized, incorporating the (4-methoxyphenyl)methylene moiety. These complex molecules were characterized and their electrochemical properties were investigated using cyclic voltammetry, revealing redox processes associated with both the metal center and the phthalocyanine ring . Another related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, was synthesized and its crystal structure was determined using X-ray diffraction, crystallizing in the triclinic space group . Similarly, Schiff base ligands with dimethoxyphenyl and hydroxy-methoxyphenyl groups were prepared and characterized using various spectroscopic techniques and X-ray crystallography . Lastly, the synthesis of a Schiff base compound with a 4-methoxynaphthalen-1-yl group was achieved, and its structure was characterized by spectroscopic methods and crystallography, including Hirshfeld surface analysis .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were extensively characterized. X-ray crystallography revealed that the compound from the second study crystallizes in a triclinic space group with specific cell parameters . The Schiff base ligands in the third study were shown to crystallize in the monoclinic space group with detailed unit cell parameters provided, and the tautomeric equilibria were studied using UV-vis absorption spectra . The Schiff base compound in the fourth study was analyzed using Hirshfeld surface analysis to explore interatomic contacts, confirming the predominance of dispersion forces in the crystal structure. The molecule exhibited a twisted conformation, and the crystal structure was stabilized by hydrogen bonds and π-π interactions, forming a three-dimensional structure .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving "3-((4-Methoxyphenyl)methylene)phthalide" itself, but they do describe the synthesis of related Schiff base compounds and metallophthalocyanines. These syntheses involve condensation reactions between amines and aldehydes to form the Schiff bases, which are then further reacted to form the final compounds . The electrochemical behavior of the synthesized metallophthalocyanines was investigated, showing redox activity that is significant for understanding the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various techniques. Spectroscopic methods such as UV-vis, FT-IR, 1H and 13C NMR provided insights into the electronic structure and functional groups present in the molecules . The crystallographic studies provided information on the solid-state structure and density of the compounds . Additionally, the electrochemical properties of the metallophthalocyanines were studied, revealing their redox behavior . The anticorrosion potential of one of the Schiff base compounds was investigated using density functional theory (DFT), showing significant properties for the protection of iron and copper, with a good agreement between calculated results and experimental data .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- A study highlights the synthesis and characterization of zinc phthalocyanine derivatives that have shown significant potential for use as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activities
- Research on phthalide derivatives has uncovered significant antifungal activities against plant pathogens. These compounds, isolated from the liquid culture of Pestalotiopsis photiniae, display potent inhibitory effects on several plant pathogens, showcasing their potential as antifungal agents in agricultural applications (Yang et al., 2011).
Material Science and Polymer Chemistry
- The development of novel bismaleimide resins containing phthalide structures has been explored, demonstrating enhanced thermal properties and moisture resistance. These materials could have significant implications for the aerospace and electronics industries, where high-performance polymers with excellent thermal stability are required (Xiong et al., 2010).
- Another study focused on the synthesis and properties of low-melting phthalonitrile resins incorporating methoxyl and/or allyl moieties. These resins exhibit improved processability, thermal, and mechanical properties, suggesting their suitability as high-temperature structural composite matrices (Han et al., 2019).
Organic Synthesis and Chemical Reactions
- A novel rhodium-catalyzed cascade reaction for the synthesis of 3-aryl and 3-alkenyl phthalides has been reported. This method provides an efficient and straightforward approach to synthesizing these compounds, which are valuable intermediates in the production of various biologically active molecules and natural products (Ye et al., 2010).
Environmental and Biological Studies
- Investigations into the environmental and biological impacts of phthalates, a class of compounds related to phthalides, have revealed concerns about their potential adverse effects on human health and the environment. While these studies primarily focus on phthalates, the research underscores the importance of understanding the broader implications of chemical exposure (Latini et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of “3-((4-Methoxyphenyl)methylene)phthalide” and similar compounds involve the development of newer synthetic methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of important biologically active natural products .
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPLURLJIACOAL-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)methylene)phthalide | |
CAS RN |
4767-61-7 | |
| Record name | 3-((4-Methoxyphenyl)methylene)phthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC61720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-methoxyphenyl)methylene]phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



